![molecular formula C13H23N B11903434 Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
Octahydrospiro[indene-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrospiro[indene-1,4’-piperidine] is a heterocyclic compound that features a spiro connection between an indene and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydrospiro[indene-1,4’-piperidine] typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene derivatives with piperidine in the presence of a catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for octahydrospiro[indene-1,4’-piperidine] often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Octahydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of octahydrospiro[indene-1,4’-piperidine], which can have different biological and chemical properties .
Scientific Research Applications
Octahydrospiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octahydrospiro[indene-1,4’-piperidine] involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pain perception and inflammation .
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,4’-piperidine]: Similar structure but lacks the octahydro component, leading to different chemical and biological properties.
Spiro[indoline-1,4’-piperidine]: Contains an indoline ring instead of an indene ring, which affects its reactivity and applications.
Spiro[cyclohexane-1,4’-piperidine]: Features a cyclohexane ring, resulting in different steric and electronic properties.
Uniqueness
Octahydrospiro[indene-1,4’-piperidine] is unique due to its spiro structure, which imparts rigidity and specific spatial orientation to the molecule. This uniqueness can lead to distinct biological activities and makes it a valuable scaffold in drug design.
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
spiro[1,2,3a,4,5,6,7,7a-octahydroindene-3,4'-piperidine] |
InChI |
InChI=1S/C13H23N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h11-12,14H,1-10H2 |
InChI Key |
DMKZAPSEZDOLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC23CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



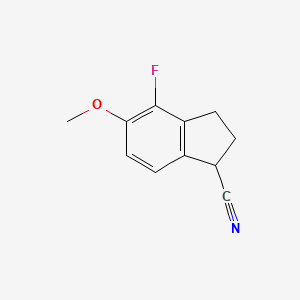
![[(4-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11903367.png)
![6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione](/img/structure/B11903374.png)



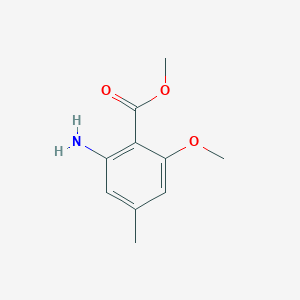
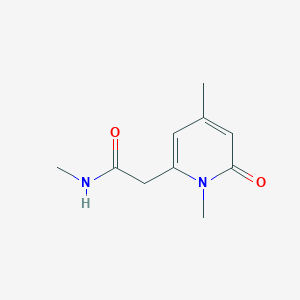

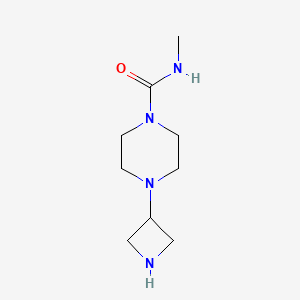
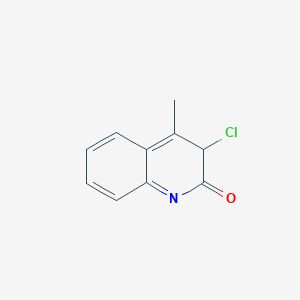

![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
